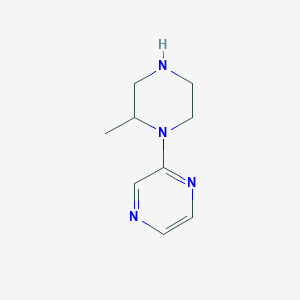
N6,N6-dimethyl-1H-indazole-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6,N6-dimethyl-1H-indazole-5,6-diamine is a chemical compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . This compound belongs to the class of indazoles, which are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. Indazoles have been widely studied for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6-dimethyl-1H-indazole-5,6-diamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions are often preferred due to their efficiency and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N6,N6-dimethyl-1H-indazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6,N6-dimethyl-1H-indazole-5,6-dione, while reduction may produce this compound derivatives .
Wissenschaftliche Forschungsanwendungen
N6,N6-dimethyl-1H-indazole-5,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N6,N6-dimethyl-1H-indazole-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
N6,N6-dimethyl-1H-indazole-5,6-diamine can be compared with other similar compounds, such as:
1H-indazole: A parent compound with a similar structure but lacking the dimethyl and diamine groups.
2H-indazole: Another structural isomer with different chemical properties.
N6-methyl-1H-indazole-5,6-diamine: A related compound with only one methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
6-N,6-N-dimethyl-1H-indazole-5,6-diamine |
InChI |
InChI=1S/C9H12N4/c1-13(2)9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JKNSQWMBZMVBGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C2C=NNC2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


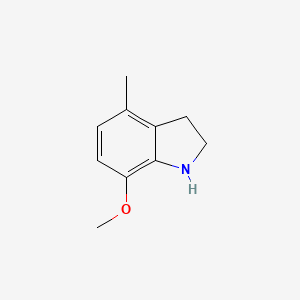
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
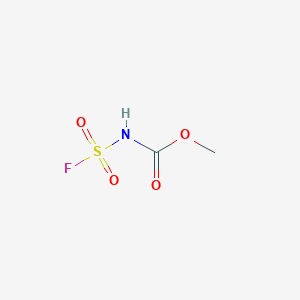
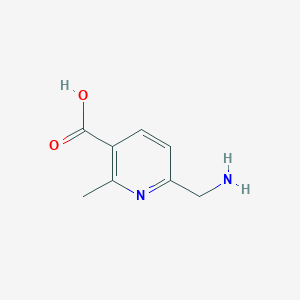
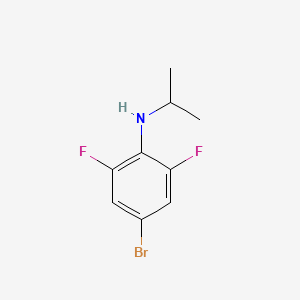


![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
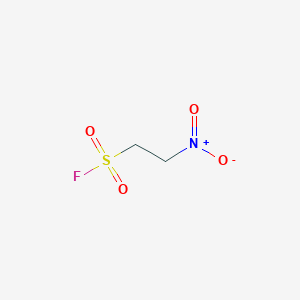

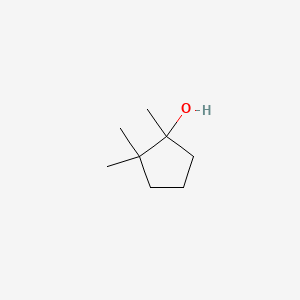
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
